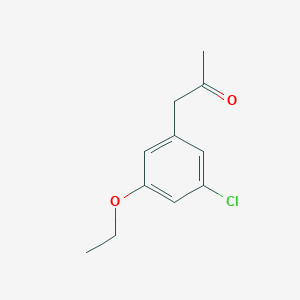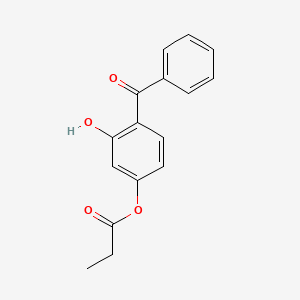![molecular formula C7H5BF2O3 B14071337 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxaboroles, which are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of fluorinated benzene derivatives with boronic acids or boronates. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boron-containing moiety into the fluorinated benzene ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or toluene, and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: Halogen substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing antifungal, antibacterial, and antiviral agents.
Materials Science: The compound is explored for its potential in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and replication . The compound forms a stable adduct with the enzyme, blocking its activity and preventing the synthesis of essential proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Used in organic electronics.
Uniqueness
4,5-Difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its dual fluorine substitution, which enhances its chemical stability and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C7H5BF2O3 |
|---|---|
Peso molecular |
185.92 g/mol |
Nombre IUPAC |
4,5-difluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C7H5BF2O3/c9-6-3-2-13-8(12)4(3)1-5(11)7(6)10/h1,11-12H,2H2 |
Clave InChI |
ASAQVOXEIUGKKD-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=C(C(=C2CO1)F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


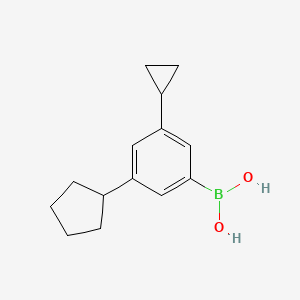
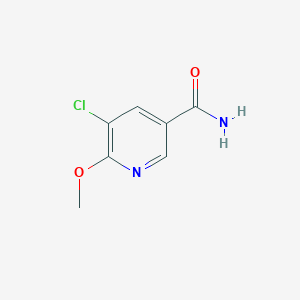
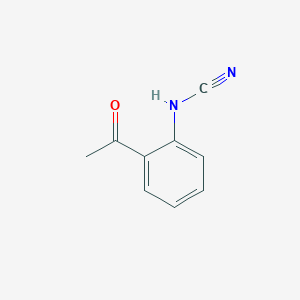
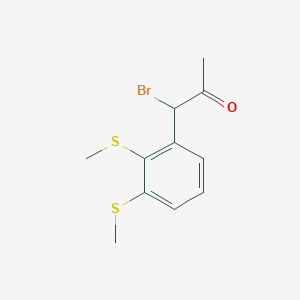
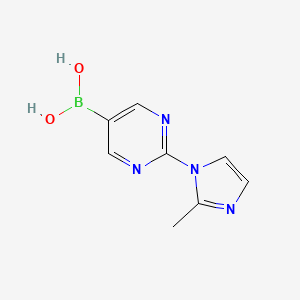
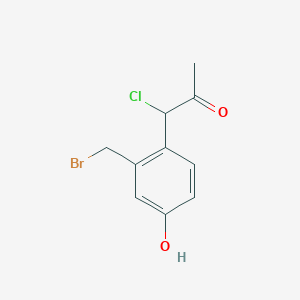
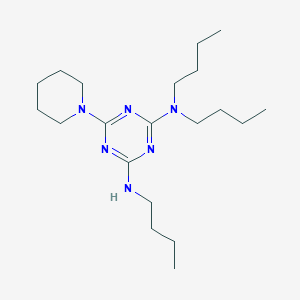
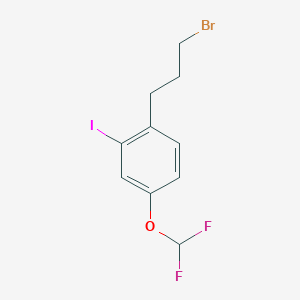
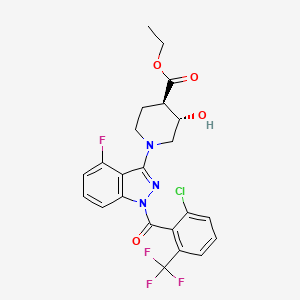

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
